molecular formula C11H12Cl3NO B8567096 4-[Bis(2-chloroethyl)amino]benzoyl chloride CAS No. 15944-88-4

4-[Bis(2-chloroethyl)amino]benzoyl chloride

Cat. No. B8567096
M. Wt: 280.6 g/mol
InChI Key: IWHSVISTOFFXOA-UHFFFAOYSA-N
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Patent
US05273991

Procedure details

A solution of N-(N',N'-dimethylaminoethyl) 1-methyl-4-{1-methyl-4[1-methyl-4-nitroimidazole-2-carboxamido]imidazole-2-carboxamido}imidazole-2-carboxamide (248 mg, 0.510 mmol) in methanol (35 mL) was hydrogenated over 5% Pd on carbon (118 mg) at room temperature and atmospheric pressure until TLC analysis indicated complete reduction of the starting material (5 h). The catalyst was removed by filtration. Concentration of the filtrate gave a residue which was coevaporated with dry THF (20 mL, twice) to give N-(N',N'-dimethylaminoethyl)-2-methyl-4-{1-methyl-4[1-methyl-4-aminoimidazole-2-carboxamido]imidazole-2-carboxamido}imidazole-2-carboxamide as an off-white powder. p-N,N-Bis(2-chloroethyl)aminobenzoyl chloride was prepared by dissolving p-N,N-Bis(2-chloroethyl)aminobenzoic acid (13.4 mg, 0.510 mmol) in benzene (2 mL) and thionyl chloride (2 mL) and heating to reflux under a drying tube for 1.25 h. (The solution turned from purple to green upon addition of thionyl chloride). The excess thionyl chloride and solvent were then removed under reduced pressure and the residue coevaporated with dry CH2Cl2 (10 mL, once).
Quantity
13.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7].S(Cl)([Cl:19])=O>C1C=CC=CC=1>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:16]=[CH:15][C:11]([C:12]([Cl:19])=[O:13])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7]

Inputs

Step One
Name
Quantity
13.4 mg
Type
reactant
Smiles
ClCCN(CCCl)C1=CC=C(C(=O)O)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a drying tube for 1.25 h. (The solution
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride and solvent were then removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCN(CCCl)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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